molecular formula C7H14ClNO2 B1532595 3-Azetidineacetic acid ethyl ester hydrochloride CAS No. 712317-32-3

3-Azetidineacetic acid ethyl ester hydrochloride

Cat. No. B1532595
M. Wt: 179.64 g/mol
InChI Key: KWCSLGGXQPNKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azetidineacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is also known by its IUPAC name, ethyl 2-(azetidin-3-yl)acetate hydrochloride .


Synthesis Analysis

The synthesis of 3-Azetidineacetic acid ethyl ester hydrochloride involves catalytic hydrogenation . The process includes the use of hydrogen chloride, palladium 10% on activated carbon, and hydrogen in ethanol and water under specific conditions .


Molecular Structure Analysis

The molecular structure of 3-Azetidineacetic acid ethyl ester hydrochloride is represented by the formula C7H14ClNO2 . The compound has a molecular weight of 179.64 .


Physical And Chemical Properties Analysis

3-Azetidineacetic acid ethyl ester hydrochloride is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 179.64 . The compound has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Novel Prodrug Design and Synthesis 3-Azetidineacetic acid ethyl ester hydrochloride is implicated in novel approaches for designing prodrugs, particularly for improving antiviral drug delivery and efficacy. Prodrugs designed from azetidine derivatives aim to enhance blood-brain barrier penetration, modify pharmacokinetic properties, and provide site-specific drug targeting. These strategies are crucial for overcoming limitations related to drug toxicity, low metabolic activation, and rapid development of resistance, as seen in the context of HIV treatment with AZT derivatives (Parang, Wiebe, & Knaus, 2000).

Development of Constrained Azaheterocycles Research into azetidine derivatives, such as 3-Azetidineacetic acid ethyl ester hydrochloride, has led to the development of constrained azaheterocycles, offering new pathways for synthetic chemistry. These compounds, including 1-alkyl-2-(trifluoromethyl)azetidines, have demonstrated unique reactivity profiles, enabling the creation of diverse α-(trifluoromethyl)amines through regiospecific ring opening. This highlights the potential of azetidine derivatives in expanding the toolkit for organic synthesis and pharmaceutical development (Kenis, D’hooghe, Verniest, Thi, The, Nguyen, & de Kimpe, 2012).

Synthesis of Azetidines for Medicinal Chemistry The synthesis of azetidines, including efforts to create 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, underlines the importance of azetidine derivatives in medicinal chemistry. These methodologies not only provide access to azetidine-based scaffolds but also underscore the versatility of azetidines in synthesizing compounds with potential biological activities. The process for synthesizing such compounds exemplifies the ongoing exploration of azetidines in the quest for new therapeutic agents (Zhang Zhi-bao, 2011).

Antimicrobial Activity of Azetidine Derivatives The antimicrobial activity of new synthesized azetidine derivatives, including aza-beta lactam and tetrazole derivatives bearing the imidazo[2,1-b]benzothiazole moiety, showcases another significant application of 3-Azetidineacetic acid ethyl ester hydrochloride. These derivatives have been evaluated for their potential as antibacterial agents, illustrating the role of azetidine derivatives in developing new antimicrobial strategies. This research path opens up avenues for the use of azetidine-based compounds in combating microbial resistance (Al-Sultani & Al-lami, 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Azetidines, including 3-Azetidineacetic acid ethyl ester hydrochloride, have significant potential in various fields such as organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines have been reported, and these advances suggest promising future directions .

properties

IUPAC Name

ethyl 2-(azetidin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCSLGGXQPNKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidineacetic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azetidineacetic acid ethyl ester hydrochloride
Reactant of Route 2
3-Azetidineacetic acid ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Azetidineacetic acid ethyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Azetidineacetic acid ethyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Azetidineacetic acid ethyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Azetidineacetic acid ethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.